molecular formula C9H12N6OS2 B10880078 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B10880078
M. Wt: 284.4 g/mol
InChI Key: QASQSLWSJCDMNN-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a heterocyclic compound that combines the structural features of both thiadiazole and triazole rings. These heterocycles are known for their diverse biological activities and are often incorporated into drug design due to their stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Coupling of the Rings: The final step involves coupling the thiadiazole and triazole rings through a sulfanyl linkage, often using a halogenated acetamide as the coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole or triazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the heterocyclic rings or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its ability to interact with biological targets. It has been studied for its potential antimicrobial, antifungal, and anticancer activities .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The combination of thiadiazole and triazole rings is known to enhance the biological activity of compounds, making them potential candidates for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with various molecular targets. The thiadiazole and triazole rings can bind to enzymes and receptors, inhibiting their activity or altering their function. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to its specific combination of thiadiazole and triazole rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H12N6OS2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C9H12N6OS2/c1-5(2)7-13-15-9(18-7)12-6(16)3-17-8-10-4-11-14-8/h4-5H,3H2,1-2H3,(H,10,11,14)(H,12,15,16)

InChI Key

QASQSLWSJCDMNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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